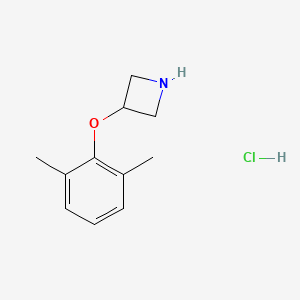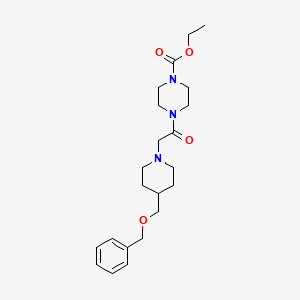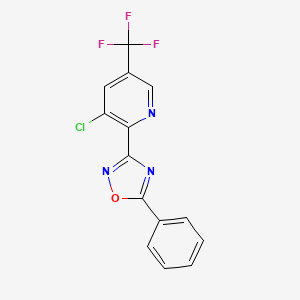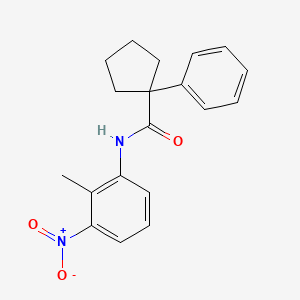
3-(2,6-Dimethylphenoxy)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,6-Dimethylphenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 143482-46-6 . It has a molecular weight of 213.71 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15NO.ClH/c1-8-4-3-5-9 (2)11 (8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Gene Expression Regulation
Decitabine (5-Aza-2′-deoxycytidine) has been shown to regulate gene expression through mechanisms beyond promoter demethylation, including effects that are independent of DNA demethylation. The diverse impacts on gene expression by such compounds can lead to varied responses in patients undergoing therapy with these drugs (Seelan et al., 2018).
Cancer Therapy and Imaging
3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a PET tracer, has shown promise in measuring cell proliferation non-invasively in vivo, providing valuable information for response assessment to tumor therapies. Preclinical studies indicate that [18F]FLT uptake is a promising imaging biomarker for response assessment in clinical trials, suggesting a significant role in cancer therapy and research (Schelhaas et al., 2017).
Analytical Methods for Antioxidant Activity
Compounds like 3-(2,6-Dimethylphenoxy)azetidine hydrochloride may be used in assays to determine antioxidant activity. Various tests like ABTS and DPPH assays are critical in the study of antioxidants and their implications in fields like food engineering, medicine, and pharmacy. These assays are based on chemical reactions and spectrophotometry, reflecting the kinetics or equilibrium state in the analysis of antioxidants (Ilyasov et al., 2020), (Munteanu & Apetrei, 2021).
Potential in Eye Pathologies
Although not directly related, compounds like Dimethyl fumarate (DMF) have shown potential in the treatment of eye pathologies due to their immuno-modulatory, anti-inflammatory, and antioxidant properties. Research into similar compounds could uncover potential applications in ophthalmological diseases characterized by inflammation and oxidative stress (Manai, Govoni, & Amadio, 2022).
Safety and Hazards
properties
IUPAC Name |
3-(2,6-dimethylphenoxy)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9(2)11(8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXFGLDVABONIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(2,5-dimethylphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2448864.png)








![4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2448880.png)



![N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2448886.png)